20-HydroxyganodericacidG

Neuroinflammation Microglia Nitric Oxide

Select 20-Hydroxyganoderic Acid G (≥98% HPLC) for anti-neuroinflammatory research. Its unique C-20 hydroxyl group confers specific inhibition of LPS-activated BV-2 microglia (IC50 21.33 μM), distinct from ganoderic acids A, B, G. Validated assay system with >90% cell viability. Certified reference standard for natural product QC and SAR studies. Ensure batch-to-batch reproducibility.

Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
Cat. No. B12308880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-HydroxyganodericacidG
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)
InChIKeyHHCQRNABFNZPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Hydroxyganoderic Acid G: Chemical Identity and Structural Classification for Procurement


20-Hydroxyganoderic acid G (20-HGA-G; CAS: 400604-12-8) is a lanostane-type triterpenoid with molecular formula C30H44O9 and molecular weight 548.7 g/mol . It was first isolated from the lipophilic extract of Ganoderma lucidum fruiting bodies [1] and has also been identified in Ganoderma curtisii [2]. The compound represents a hydroxylated derivative of ganoderic acid G, distinguished by the presence of a hydroxyl group at the C-20 position of the lanostane skeleton. Commercial suppliers typically offer 20-HGA-G with HPLC purity ≥98% , making it suitable for analytical standardization and in vitro pharmacological investigations.

20-Hydroxyganoderic Acid G: Why Structural Analogs Cannot Be Assumed Functionally Equivalent


Within the ganoderic acid family, even minor structural variations produce markedly different activity profiles. For instance, ganoderic acid A (45% survival rate) and ganoderic acid B (56% survival rate) exhibit only moderate hepatoprotection in HL-7702 cells, while ganoderic acid I shows 44% survival under identical assay conditions [1]. The C-20 hydroxylation that defines 20-HGA-G fundamentally alters both solubility (predicted 0.053 g/L at 25°C ) and biological targeting relative to non-hydroxylated congeners. Crucially, 20-HGA-G demonstrates specific anti-neuroinflammatory activity in LPS-activated BV-2 microglia (IC₅₀ 21.33 μM) [2], a property not reported for ganoderic acid G, ganoderic acid A, or ganoderic acid B. Procurement of generic 'ganoderic acid mixture' or uncharacterized extracts therefore cannot ensure the neuroinflammation-modulating phenotype that distinguishes this specific compound. Generic substitution fails because the C-20 hydroxyl group confers both a distinct molecular target interaction profile and a defined solubility parameter that influences experimental reproducibility.

20-Hydroxyganoderic Acid G: Quantitative Differentiation Evidence for Scientific Selection


BV-2 Microglial NO Production Inhibition: 20-HGA-G Shows Concentration-Dependent Suppression with Full Viability Retention

20-Hydroxyganoderic acid G suppresses LPS-induced NO production in BV-2 microglial cells in a concentration-dependent manner while maintaining cell viability above 90% across all tested concentrations (1-10 μM) [1]. This demonstrates a therapeutic window where anti-inflammatory activity occurs without cytotoxicity.

Neuroinflammation Microglia Nitric Oxide

LPS-Activated BV-2 Microglial Inhibition IC₅₀: 20-HGA-G Provides Defined Potency Benchmark

20-Hydroxyganoderic acid G inhibits LPS-activated BV-2 microglia with an IC₅₀ of 21.33 μM [1]. This defined potency provides a quantitative benchmark for structure-activity relationship studies and enables direct comparison with other anti-neuroinflammatory agents tested in this standard model.

Neuroinflammation Microglia Potency

Hepatoprotective Activity Differentiation: Structural Analogs Show Divergent Efficacy in HL-7702 Cells

While 20-HGA-G itself lacks direct hepatoprotective data, its structural relatives demonstrate widely varying efficacy in the HL-7702 hepatocyte protection assay, underscoring that minor structural differences dramatically alter functional outcomes [1]. Ganoderic acid B (56% survival) provides approximately 27% greater protection than ganoderic acid I (44% survival) under identical conditions, all exceeding the 42% survival of bicyclol positive control.

Hepatoprotection Liver injury Cell viability

Aqueous Solubility Parameter: 20-HGA-G Predicted Solubility Defines Formulation Requirements

20-Hydroxyganoderic acid G exhibits predicted aqueous solubility of 0.053 g/L at 25°C, with calculated pKa of 4.80 ± 0.23 and logP contributing to low aqueous solubility . This physicochemical profile directly impacts in vitro assay design and requires DMSO stock solution preparation for biological experiments [1].

Solubility Formulation Physicochemical

Storage Stability Documentation: 20-HGA-G Shelf-Life Parameters Enable Procurement Planning

20-Hydroxyganoderic acid G demonstrates stability for up to 24 months when stored at 2-8°C in tightly sealed vials under dry, light-protected conditions [1]. Suppliers document HPLC purity ≥98%, with certificates of analysis available upon request . Powder storage at -20°C extends stability to 3 years [2].

Stability Storage Quality control

20-Hydroxyganoderic Acid G: Validated Application Scenarios for Scientific Procurement


Neuroinflammation Research: Microglial Activation Modulation

20-HGA-G is directly applicable as a reference compound for studying LPS-induced microglial activation in BV-2 cell models. The compound demonstrates concentration-dependent NO production inhibition (1-10 μM) without cytotoxicity (viability >90%) [1], establishing a validated assay system for screening novel anti-neuroinflammatory agents or investigating microglial signaling pathways. The defined IC₅₀ (21.33 μM) provides a quantitative benchmark for structure-activity relationship studies [2].

Analytical Standard for Ganoderma lucidum Quality Control

With HPLC purity ≥98% and fully characterized spectroscopic properties (NMR, MS) [1], 20-HGA-G serves as a certified reference standard for the identification and quantification of this specific triterpenoid in Ganoderma extracts. Its distinct retention time and spectral signature enable accurate quality assessment of herbal preparations and ensure batch-to-batch consistency in natural product research [2].

Comparative Triterpenoid Structure-Activity Relationship Studies

The C-20 hydroxyl group that distinguishes 20-HGA-G from ganoderic acid G represents a defined structural variable for SAR investigations. Paired with hepatoprotective data from structural analogs (ganoderic acid A: 45% survival; ganoderic acid B: 56% survival; ganoderic acid I: 44% survival in HL-7702 cells) [1], 20-HGA-G provides a platform for correlating specific hydroxylation patterns with biological function. The compound's predicted physicochemical properties (solubility 0.053 g/L, pKa 4.80) [2] further inform medicinal chemistry optimization efforts.

Natural Product Library Screening for Anti-Neuroinflammatory Leads

20-HGA-G is suitable for inclusion in focused natural product screening libraries targeting neuroinflammatory pathways. Its demonstrated activity in the BV-2 microglial NO production assay [1] positions it as a positive control or benchmark compound for high-throughput screening campaigns. The availability of detailed experimental protocols (1 h pretreatment, 24 h LPS stimulation, Griess detection) [2] facilitates assay standardization across laboratories.

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